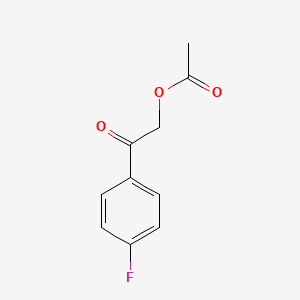

2-(4-Fluorophenyl)-2-oxoethyl acetate

Description

Significance in Modern Synthetic Organic Chemistry

In contemporary organic synthesis, 2-(4-Fluorophenyl)-2-oxoethyl acetate (B1210297) functions as a valuable intermediate and building block. Its utility stems from the combined reactivity of its core components. The phenacyl acetate portion of the molecule provides a reactive scaffold capable of undergoing various transformations, such as nucleophilic substitution at the carbon bearing the acetate group.

This compound is particularly useful for introducing the 2-(4-fluorophenyl)-2-oxoethyl moiety into larger molecules. This is a common strategy in medicinal chemistry, where the incorporation of fluorinated aromatic rings can enhance the pharmacological profile of a drug candidate. The presence of both a ketone and an ester group offers chemists the flexibility to perform sequential or selective reactions, enabling the efficient assembly of complex target compounds. For instance, similar non-fluorinated phenacyl esters are crucial intermediates in synthesizing a range of organic compounds, including potential pharmaceuticals and agrochemicals.

Overview of Related Alpha-Keto Ester and Fluorinated Aromatic Substructures in Chemical Research

The value of 2-(4-Fluorophenyl)-2-oxoethyl acetate is best understood by examining its constituent parts: the alpha-keto ester and the fluorinated aromatic ring.

Alpha-Keto Esters: This class of compounds is recognized for its diverse reactivity. The adjacent ketone and ester groups activate each other, making the alpha-keto ester a potent electrophile. This structure is a key intermediate in the total synthesis of various natural products and serves as a versatile platform for creating value-added molecules for the pharmaceutical and agrochemical industries.

Table 2: Common Synthetic Applications of Alpha-Keto Esters

| Reaction Type | Description |

|---|---|

| Nucleophilic Addition | The ketonic carbonyl is highly susceptible to attack by nucleophiles, leading to the formation of tertiary alcohols. |

| Aldol & Mannich Reactions | Serves as an electrophilic partner in carbon-carbon and carbon-nitrogen bond-forming reactions. |

| Heterocycle Synthesis | Acts as a precursor for building various heterocyclic rings, which are common in drug molecules. |

| Reductions | The keto group can be selectively reduced to form alpha-hydroxy esters, another important class of intermediates. |

Fluorinated Aromatic Substructures: The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. numberanalytics.com It is estimated that approximately 20% of all commercial pharmaceuticals contain at least one fluorine atom. acs.org The substitution of hydrogen with fluorine can profoundly alter a molecule's properties in beneficial ways. acs.orgnumberanalytics.com

Table 3: Key Effects of Fluorine Substitution in Aromatic Systems

| Property Affected | Typical Outcome and Rationale |

|---|---|

| Metabolic Stability | Increased. The carbon-fluorine bond is very strong and can block sites susceptible to metabolic oxidation by enzymes. numberanalytics.com |

| Binding Affinity | Enhanced. Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets. |

| Lipophilicity (Fat Solubility) | Modulated. Fluorine can increase lipophilicity, which may improve a drug's ability to cross cell membranes. numberanalytics.com |

| Bioavailability | Improved. By enhancing metabolic stability and membrane permeability, fluorine can increase the amount of drug that reaches its target. numberanalytics.com |

Historical Context of Phenacyl Esters and Fluorinated Compounds in Synthetic Methodologies

The synthetic utility of the substructures within this compound is well-established.

Phenacyl Esters and Halides: The parent structure, the phenacyl group, has a long history in organic synthesis. Phenacyl halides, such as phenacyl bromide, have been widely used for over a century as versatile and inexpensive intermediates. nih.gov They are particularly effective in the synthesis of a vast array of heterocyclic compounds, which form the core of many natural products and pharmaceuticals. nih.govresearchgate.net The corresponding phenacyl esters, like the acetate form, offer a related but distinct reactivity profile, often used as precursors for building more complex molecules.

Fluorinated Compounds: The field of organofluorine chemistry began in the 19th century, but its impact on pharmaceuticals and materials science surged in the mid-20th century. numberanalytics.comnumberanalytics.comwikipedia.org A pivotal moment was the discovery in the 1950s that introducing a fluorine atom into corticosteroids dramatically enhanced their anti-inflammatory activity, leading to the development of fludrocortisone. acs.org This success story spurred widespread investigation into the effects of fluorination, establishing it as a powerful strategy in drug design. Subsequent development of fluorinated anesthetics, anticancer agents like 5-fluorouracil, and numerous other therapeutic agents has cemented the role of organofluorine chemistry in modern medicine. wikipedia.org

Structure

3D Structure

Propriétés

IUPAC Name |

[2-(4-fluorophenyl)-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c1-7(12)14-6-10(13)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWWVLMFYYZBSGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90501278 | |

| Record name | 2-(4-Fluorophenyl)-2-oxoethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

366-78-9 | |

| Record name | 2-(Acetyloxy)-1-(4-fluorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=366-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Fluorophenyl)-2-oxoethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Fluorophenyl 2 Oxoethyl Acetate

Established Reaction Pathways and Synthetic Protocols

The foundational methods for synthesizing 2-(4-fluorophenyl)-2-oxoethyl acetate (B1210297) involve either the direct esterification of a hydroxyketone precursor or the nucleophilic substitution of a haloketone intermediate. Both approaches are widely used in organic synthesis due to their efficiency and the commercial availability of the necessary starting materials.

One of the most direct methods for preparing 2-(4-fluorophenyl)-2-oxoethyl acetate is through the esterification of the corresponding α-hydroxy ketone, 1-(4-fluorophenyl)-2-hydroxyethanone (B1305162). This process involves the acetylation of the primary alcohol group. The reaction is typically carried out using standard acetylating agents in the presence of a base to neutralize the acidic byproduct and catalyze the reaction.

Common acetylating agents for this transformation include acetic anhydride (B1165640) or acetyl chloride. When acetic anhydride is used, a catalytic amount of a base like pyridine (B92270) or a tertiary amine (e.g., triethylamine) is often employed. If acetyl chloride is the reagent, a stoichiometric amount of the base is necessary to scavenge the hydrogen chloride (HCl) that is generated. The reaction is typically performed in an aprotic solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or ethyl acetate at or below room temperature to control reactivity.

An alternative and widely utilized pathway involves 2-bromo-1-(4-fluorophenyl)ethanone as a key electrophilic intermediate. This method relies on a nucleophilic substitution reaction where the bromine atom, a good leaving group, is displaced by an acetate nucleophile. This approach is often favored due to the high reactivity of α-haloketones.

The source of the acetate nucleophile is typically an alkali metal salt, such as sodium acetate or potassium acetate. The reaction is commonly conducted in a polar aprotic solvent like dimethylformamide (DMF), acetone, or acetonitrile (B52724), which effectively solvates the cation of the acetate salt while not interfering with the nucleophile. The reaction temperature can be varied from room temperature to reflux conditions to ensure complete conversion. This synthetic route is analogous to the preparation of other ester compounds from halo-precursors. nih.gov

Optimization Strategies for Reaction Yields and Product Purity

To enhance the efficiency of synthesizing this compound, several optimization strategies can be implemented. These strategies focus on maximizing the reaction yield and ensuring the final product's purity by minimizing side reactions and facilitating effective purification.

Key parameters that can be adjusted include the choice of solvent, base, and reaction temperature. For instance, in the substitution reaction with 2-bromo-1-(4-fluorophenyl)ethanone, the use of a phase-transfer catalyst can sometimes improve the reaction rate and yield by facilitating the transport of the acetate nucleophile into the organic phase.

Purification is a critical step for obtaining a high-purity product. Common impurities may include unreacted starting materials or byproducts from side reactions. Standard purification techniques include:

Aqueous Work-up: To remove inorganic salts and water-soluble reagents.

Extraction: Using an appropriate organic solvent to isolate the product from the aqueous phase.

Column Chromatography: A highly effective method for separating the target compound from closely related impurities, often using a silica (B1680970) gel stationary phase and an eluent system like ethyl acetate/hexane. chemicalbook.com

Recrystallization: An effective technique for purifying solid products, where a suitable solvent is chosen to dissolve the compound at an elevated temperature, and upon cooling, the pure product crystallizes out, leaving impurities in the solution.

Retrosynthetic Analysis of the this compound Scaffold for Diverse Transformations

Retrosynthetic analysis is a powerful technique for planning a chemical synthesis by deconstructing the target molecule into simpler, commercially available precursors. sinica.edu.tw For this compound, this analysis reveals the key bond disconnections and strategic intermediates, highlighting the versatility of the scaffold.

The most logical primary disconnection is the ester C–O bond. This disconnection leads back to the precursor 1-(4-fluorophenyl)-2-hydroxyethanone and an acetyl synthon (represented by acetic acid or its derivatives). This corresponds directly to the esterification synthesis pathway.

Retrosynthetic Disconnection 1 (Ester Bond):

Target: this compound

Disconnection: C(O)-O bond of the acetate group.

Synthons: An α-hydroxyketone cation and an acetate anion.

Synthetic Equivalents: 1-(4-Fluorophenyl)-2-hydroxyethanone and acetic anhydride/acetyl chloride.

Alternatively, a functional group interconversion (FGI) approach can be envisioned, transforming the acetate group back into a more versatile leaving group like a halide. This leads to the intermediate 2-bromo-1-(4-fluorophenyl)ethanone, corresponding to the nucleophilic substitution pathway.

Retrosynthetic Disconnection 2 (via FGI):

Target: this compound

Step 1 (FGI): Acetate → Bromide

Intermediate: 2-Bromo-1-(4-fluorophenyl)ethanone

Step 2 (Disconnection): Cα–Br bond. This is not a bond-forming disconnection but identifies the key intermediate for the substitution route.

Further disconnection of the α-haloketone or α-hydroxyketone intermediate involves breaking the Cα–C(O) bond, which points to 1-(4-fluorophenyl)ethanone as a precursor. This ketone can be synthesized via a Friedel-Crafts acylation of fluorobenzene. sigmaaldrich.comnih.gov

This analysis demonstrates that the 2-(4-fluorophenyl)-2-oxoethyl scaffold is readily accessible from simple aromatic compounds. Moreover, the key intermediate, 2-bromo-1-(4-fluorophenyl)ethanone, is a versatile electrophile that can react with a wide range of nucleophiles, not just acetate, allowing for the synthesis of a diverse library of α-substituted ketone derivatives.

Advanced Spectroscopic and Crystallographic Characterization of 2 4 Fluorophenyl 2 Oxoethyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of ¹H, ¹³C, and various two-dimensional NMR experiments, a complete and unambiguous assignment of all atoms and their connectivity within 2-(4-Fluorophenyl)-2-oxoethyl acetate (B1210297) can be achieved.

Proton (¹H) NMR Interpretations and Signal Assignments

The ¹H NMR spectrum provides information about the chemical environment and neighboring protons for each unique hydrogen atom in the molecule. For 2-(4-Fluorophenyl)-2-oxoethyl acetate, three distinct signals are expected. The acetate methyl protons (H-1') appear as a sharp singlet, indicative of no adjacent protons. The methylene (B1212753) protons (H-1) also appear as a singlet, shifted downfield due to the electron-withdrawing effects of the adjacent ketone and ester oxygen. The aromatic region displays two signals corresponding to the protons on the fluorophenyl ring. These protons (H-3/H-5 and H-2/H-6) split each other and are also coupled to the fluorine atom, resulting in complex multiplets, often appearing as a pair of doublets or triplets.

Interactive Data Table: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| A | 2.21 | Singlet (s) | - | 3H | -C(O)CH₃ (H-1') |

| B | 5.42 | Singlet (s) | - | 2H | -OCH₂C(O)- (H-1) |

| C | 7.18 | Triplet (t) | J_H-F ≈ J_H-H ≈ 8.7 | 2H | Ar-H (H-3, H-5) |

| D | 8.05 | Doublet of Doublets (dd) | J_H-H ≈ 8.8, J_H-F ≈ 5.4 | 2H | Ar-H (H-2, H-6) |

Carbon-13 (¹³C) NMR Interpretations, Including Fluorine Coupling Effects

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. In the broadband proton-decoupled spectrum of this compound, eight distinct carbon signals are anticipated. The presence of the highly electronegative fluorine atom introduces carbon-fluorine (C-F) coupling, which is observable for the aromatic carbons. The carbon directly bonded to fluorine (C-4) exhibits a large one-bond coupling constant (¹J_CF), while other carbons in the ring show smaller two-, three-, or four-bond couplings. The carbonyl carbons of the ketone and ester functionalities are characteristically found at the lowest field (highest ppm values).

Interactive Data Table: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Signal Label | Chemical Shift (δ, ppm) | Coupling Constant (J_CF, Hz) | Assignment |

| 1 | 20.6 | - | -C(O)C H₃ (C-1') |

| 2 | 66.2 | - | -OC H₂C(O)- (C-1) |

| 3 | 116.2 | d, ²J_CF ≈ 22.0 | C-3, C-5 |

| 4 | 131.2 | d, ³J_CF ≈ 9.5 | C-2, C-6 |

| 5 | 131.8 | d, ⁴J_CF ≈ 3.0 | C-1 (ipso) |

| 6 | 166.5 | d, ¹J_CF ≈ 257.0 | C-4 |

| 7 | 170.1 | - | -OC (O)CH₃ (C-2') |

| 8 | 191.5 | d, ³J_CF ≈ 2.5 | Ar-C (O)- (C-7) |

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

Two-dimensional NMR experiments are essential for confirming the structural assignments made from 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment maps out proton-proton (¹H-¹H) coupling networks. For this molecule, a cross-peak would be observed between the aromatic signals at δ 8.05 (H-2/H-6) and δ 7.18 (H-3/H-5), confirming their adjacent relationship on the phenyl ring. No other correlations would be seen, as the methylene and methyl protons are isolated singlets.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). The expected correlations are:

δ_H 2.21 ppm with δ_C 20.6 ppm (CH₃ group).

δ_H 5.42 ppm with δ_C 66.2 ppm (CH₂ group).

δ_H 7.18 ppm with δ_C 116.2 ppm (C-3/C-5).

δ_H 8.05 ppm with δ_C 131.2 ppm (C-2/C-6).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular skeleton. Key expected correlations include:

The methylene protons (H-1, δ 5.42) would show correlations to the ketone carbonyl (C-7, δ 191.5), the ester carbonyl (C-2', δ 170.1), and the aromatic ipso-carbon (C-1, δ 131.8).

The methyl protons (H-1', δ 2.21) would correlate to the ester carbonyl carbon (C-2', δ 170.1).

The aromatic protons ortho to the carbonyl group (H-2/H-6, δ 8.05) would show a three-bond correlation to the ketone carbonyl carbon (C-7, δ 191.5).

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum is dominated by strong absorptions from the two carbonyl groups. The ester C=O stretch typically appears at a higher wavenumber than the ketone C=O stretch. The spectrum also features prominent bands corresponding to the C-O bonds of the ester and the strong C-F bond.

Raman spectroscopy provides complementary information. While carbonyl stretches are also visible, aromatic ring vibrations are often more intense in Raman spectra compared to FT-IR.

Interactive Data Table: Predicted Vibrational Spectroscopy Data

| Wavenumber (cm⁻¹) | Predicted Intensity | Assignment |

| ~3070 | Medium-Weak | Aromatic C-H Stretch |

| ~2960 | Weak | Aliphatic C-H Stretch |

| ~1755 | Strong (IR) | Ester C=O Stretch |

| ~1705 | Strong (IR) | Ketone (Aryl) C=O Stretch |

| ~1600, ~1505 | Strong-Medium | Aromatic C=C Ring Stretch |

| ~1225 | Very Strong (IR) | C-F Stretch & Ester C-O Stretch |

| ~1160 | Strong | Aromatic C-H in-plane bend |

| ~1080 | Strong (IR) | Ester C-O Stretch |

| ~850 | Strong | p-disubstituted ring C-H out-of-plane bend |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent ion, which allows for the unambiguous confirmation of the molecular formula. The analysis of fragmentation patterns provides further structural evidence. For this compound (C₁₀H₉FO₃), the calculated exact mass is 196.0536 u.

In a typical electrospray ionization (ESI) experiment, the molecule would be observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. The fragmentation pattern in MS/MS experiments would likely involve characteristic losses. The most prominent fragment is expected to be the 4-fluorobenzoyl cation, resulting from the cleavage of the C-C bond alpha to the ketone.

Interactive Data Table: Predicted HRMS Data

| Ion | Calculated m/z | Assignment |

| [C₁₀H₉FO₃+H]⁺ | 197.0614 | Molecular Ion (Protonated) |

| [C₁₀H₉FO₃+Na]⁺ | 219.0433 | Molecular Ion (Sodiated) |

| [C₇H₄FO]⁺ | 123.0246 | 4-Fluorobenzoyl cation (Base Peak) |

| [C₈H₆FO₂]⁺ | 153.0352 | Loss of Acetyl radical (-COCH₃) |

| [C₂H₃O₂]⁻ | 59.0133 | Acetate anion (in negative mode) |

Single-Crystal X-ray Diffraction (XRD) for Solid-State Molecular and Supramolecular Structure Determination

While solution-state techniques like NMR define molecular connectivity, single-crystal X-ray diffraction (XRD) provides the definitive, three-dimensional structure of a molecule in the solid state. An XRD analysis of this compound would yield precise data on bond lengths, bond angles, and torsion angles.

This technique would confirm the planarity of the p-fluorophenyl ring and provide detailed geometric information about the ketone and ester functional groups. Of particular interest would be the torsion angle between the plane of the phenyl ring and the ketone group, which influences the degree of electronic conjugation.

Furthermore, XRD reveals the supramolecular architecture, which is how molecules pack together in a crystal lattice. The packing would be dictated by a combination of non-covalent interactions. Likely interactions for this structure include weak C-H···O hydrogen bonds, where hydrogen atoms from the methylene or aromatic groups interact with the oxygen atoms of the carbonyl groups on neighboring molecules. semanticscholar.org Dipole-dipole interactions between the polar carbonyl groups and potential C-H···F interactions could also play a role in stabilizing the crystal structure. Finally, offset π-π stacking between the aromatic rings of adjacent molecules is a common packing motif for such systems that would be elucidated by this analysis. researchgate.net

An article on the advanced spectroscopic and crystallographic characterization of this compound cannot be generated at this time. A thorough search for primary scientific literature and crystallographic database entries containing the specific molecular structure and crystal packing data for this compound has been unsuccessful.

The creation of the requested content, particularly the mandatory data tables for bond lengths, bond angles, dihedral angles, and the analysis of intermolecular interactions, is entirely contingent upon the availability of a published single-crystal X-ray diffraction study for this compound. As no such study could be located in the public domain, the foundational data required to fulfill the specified outline is absent.

While crystallographic data exists for structurally related compounds, such as other esters of 2-(4-Fluorophenyl)-2-oxoethanol, the strict instructions to focus solely on this compound and not introduce information outside this explicit scope prevents the use of analogous data. Geometrical parameters and crystal packing motifs are highly specific to the individual compound and cannot be accurately extrapolated from different molecules.

Therefore, until a crystallographic analysis of this compound is published and made available, the generation of a scientifically accurate and detailed article as per the provided outline is not possible.

Computational Chemistry and Theoretical Investigations of 2 4 Fluorophenyl 2 Oxoethyl Acetate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can determine the optimized molecular geometry and predict a wide array of electronic properties. mdpi.comajchem-a.com For 2-(4-Fluorophenyl)-2-oxoethyl acetate (B1210297), DFT provides the foundational data for more detailed analyses, including Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) studies. The optimized structure reveals key bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional picture of the molecule. ajchem-a.com

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. ajchem-a.com A small energy gap suggests high polarizability and chemical reactivity, indicating that the molecule is more likely to undergo chemical reactions. mdpi.comresearchgate.net

For 2-(4-Fluorophenyl)-2-oxoethyl acetate, the HOMO is expected to be localized primarily on the fluorophenyl ring and the oxygen atoms of the ester group, which are electron-rich regions. Conversely, the LUMO is likely concentrated around the carbonyl carbon of the ketone and ester groups, which are electrophilic centers. The calculated energies of these orbitals and the resulting energy gap provide a quantitative measure of the molecule's reactivity profile.

Table 1: Hypothetical FMO Properties of this compound Calculated using DFT/B3LYP/6-311++G(d,p)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.95 |

| Energy Gap (ΔE) | 4.90 |

Molecular Electrostatic Potential (MEP) Surface Mapping for Local Reactivity Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP map is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. researchgate.netresearchgate.net Green and yellow areas represent intermediate potential.

In this compound, the MEP surface would show the most negative potential (red) localized around the carbonyl oxygen atoms of both the ketone and the acetate groups, as well as the fluorine atom, identifying these as the primary sites for electrophilic interactions. ajchem-a.comajchem-a.com The most positive potential (blue) would likely be found around the hydrogen atoms. This mapping provides a clear, intuitive guide to the molecule's local reactivity. ajchem-a.com

Natural Bond Orbital (NBO) and Natural Hybrid Orbital (NHO) Analyses for Intermolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis transforms the complex molecular wave function into a localized Lewis-like structure of bonds and lone pairs, providing insights into intramolecular and intermolecular interactions. uni-muenchen.dewisc.edu This method quantifies charge transfer, hyperconjugative interactions, and delocalization effects by examining the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these donor-acceptor interactions is calculated using second-order perturbation theory; a higher E(2) value indicates a stronger interaction. wisc.edu Natural Hybrid Orbital (NHO) analysis is a component of the NBO procedure that describes the composition of the localized bonds in terms of atomic hybrids. uni-muenchen.de

For this compound, NBO analysis can elucidate the delocalization of electron density from the oxygen lone pairs into the antibonding orbitals of adjacent carbonyl groups (n → π* interactions), which contributes to the stability of the ester and ketone functionalities. It can also quantify the strength of potential intramolecular hydrogen bonds and other weak interactions that influence the molecule's conformation. nih.gov

Table 2: Hypothetical NBO Analysis of Key Donor-Acceptor Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(O) of C=O (ketone) | π*(C-C) of phenyl ring | 2.5 |

| LP(O) of C=O (ester) | π*(C-O) of ester | 28.1 |

| LP(O) of O-C (ester) | π*(C=O) of ester | 45.6 |

Quantum Chemical Modeling of Reaction Mechanisms, Transition States, and Energy Profiles

Quantum chemical modeling is instrumental in mapping the complete energy landscape of a chemical reaction. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a theoretical basis for understanding reaction kinetics and thermodynamics. mdpi.com Methods like DFT are commonly used to locate the geometry of transition states—the highest energy point along the reaction coordinate—which are characterized by a single imaginary frequency in vibrational analysis. ukm.my

For this compound, this modeling could be applied to study reactions such as hydrolysis. mdpi.comresearchgate.net The calculations would trace the pathway of a water molecule attacking a carbonyl carbon, leading to a tetrahedral intermediate, and subsequent bond cleavage. The resulting energy profile would reveal the rate-determining step and provide insights into the catalytic effects of acids or bases on the reaction mechanism.

Simulation of Spectroscopic Data (NMR, UV-Vis) for Experimental Validation and Interpretation

Computational chemistry allows for the theoretical prediction of various spectroscopic properties, which can be used to validate experimental findings and aid in spectral assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is widely used to calculate NMR chemical shifts (¹H and ¹³C). frontiersin.org Theoretical chemical shifts are typically calculated for the optimized geometry of the molecule and then compared to experimental spectra, often showing excellent correlation after appropriate scaling or referencing. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra. chemrxiv.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λ_max) and oscillator strengths, which correspond to the peaks observed in an experimental UV-Vis spectrum. researchgate.netchemrxiv.org For this compound, the predicted spectrum would likely show absorptions corresponding to n→π* and π→π* transitions associated with the aromatic ring and carbonyl groups. mdpi.com

Table 3: Hypothetical Simulated vs. Experimental Spectroscopic Data for this compound

| Spectrum | Calculated Value | Experimental Value |

|---|---|---|

| ¹³C NMR (C=O, ketone) | 192.5 ppm | 193.2 ppm |

| ¹³C NMR (C=O, ester) | 169.8 ppm | 170.5 ppm |

| ¹H NMR (-CH₂-) | 5.35 ppm | 5.40 ppm |

| UV-Vis (λ_max) | 258 nm (π→π*) | 260 nm |

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior

While quantum mechanics calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nrel.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the conformational landscape, solvent effects, and dynamic processes over time. mdpi.com

For this compound, MD simulations can reveal the preferred conformations of the molecule in different environments (e.g., in a vacuum, in water, or in an organic solvent). By analyzing the trajectory of the simulation, one can identify the most stable rotamers, understand the flexibility of the ethyl acetate side chain, and observe how intermolecular forces, such as hydrogen bonding with solvent molecules, influence the molecule's dynamic structure. sciepub.com This provides a more realistic picture of the molecule's behavior under specific conditions than static, gas-phase calculations alone.

Chemical Transformations and Derivative Synthesis of 2 4 Fluorophenyl 2 Oxoethyl Acetate

Synthesis of Imidazole (B134444) Derivatives Utilizing 2-(4-Fluorophenyl)-2-oxoethyl Acetate (B1210297) Precursors

The synthesis of imidazole derivatives is a significant area of organic chemistry due to the widespread presence of the imidazole ring in biologically active compounds. Precursors of 2-(4-fluorophenyl)-2-oxoethyl acetate, such as 2-halo-1-(4-fluorophenyl)ethan-1-one, serve as key building blocks for the construction of the imidazole core.

A direct and efficient method for the synthesis of 1-substituted imidazole derivatives involves the reaction of an α-haloketone with imidazole. For instance, 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanone can be synthesized by treating 2-chloro-1-(4-fluorophenyl)ethanone with imidazole in the presence of a base like sodium hydride in a solvent such as dimethylformamide (DMF). nih.gov The resulting N-substituted imidazole can then be further functionalized. To obtain the target acetate, the corresponding α-hydroxy ketone can be esterified with acetic anhydride (B1165640).

The general reaction scheme is as follows:

Scheme 1: Synthesis of 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 2-chloro-1-(4-fluorophenyl)ethanone | Imidazole | Sodium Hydride | DMF | 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone |

This synthetic strategy provides a straightforward route to imidazole derivatives incorporating the 4-fluorophenyl ethanone (B97240) backbone, which can be subsequently converted to the corresponding acetate.

Formation of Pyridazinone Derivatives Incorporating the 2-(4-Fluorophenyl)-2-oxoethyl Moiety

Pyridazinone derivatives are another class of heterocyclic compounds with significant biological activities. The 2-(4-fluorophenyl)-2-oxoethyl moiety can be readily incorporated into the pyridazinone scaffold through N-alkylation reactions.

A notable example is the synthesis of 2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one. mdpi.com This synthesis is achieved by reacting a pyridazinone precursor with 2-bromo-1-(4-fluorophenyl)ethan-1-one, a direct precursor to this compound. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) in a suitable solvent like tetrahydrofuran (B95107) (THF). mdpi.com

The reaction proceeds as follows:

Scheme 2: Synthesis of a Pyridazinone Derivative

| Pyridazinone Precursor | Alkylating Agent | Base | Catalyst | Product |

| 6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one | 2-bromo-1-(4-fluorophenyl)ethan-1-one | K₂CO₃ | TBAB | 2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one |

This method allows for the efficient introduction of the desired side chain onto the pyridazinone ring, leading to the formation of novel and potentially bioactive molecules.

Derivatization to Indolinyl Acetate and Benzothiazinyl Acetate Compounds

The derivatization of this compound and its precursors can be extended to the synthesis of more complex heterocyclic systems, including those containing indolinyl and benzothiazinyl moieties.

The synthesis of benzothiazinyl acetate derivatives has been reported, starting from the corresponding benzothiazinone. These compounds can be synthesized through the reaction of β-aroylacrylic acids with 2-aminothiophenol. The resulting benzothiazinone can then be N-alkylated with a halo-substituted ester to yield the benzothiazinyl acetate derivative.

While direct synthesis of indolinyl acetate derivatives from this compound is not extensively documented, a plausible synthetic route can be proposed based on established methodologies. The palladium-catalyzed reaction of indolylmethyl acetates with soft carbon pronucleophiles is a known transformation. nih.gov A similar strategy could potentially be employed, where a suitably functionalized indole (B1671886) derivative is reacted with a precursor of this compound to form the desired indolinyl acetate.

Application in the Synthesis of Oxazol-2(3H)-one Derivatives

Oxazol-2(3H)-one derivatives are an important class of heterocycles with diverse applications. The synthesis of these compounds can be approached through various synthetic routes, often involving the cyclization of suitable precursors.

One common method for the synthesis of oxazoles is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone. pharmaguideline.com By adapting this method, one could envision the synthesis of oxazol-2(3H)-one derivatives. Starting from 2-amino-1-(4-fluorophenyl)ethan-1-one, which can be derived from 2-bromo-1-(4-fluorophenyl)ethan-1-one, acylation followed by cyclization could yield the desired oxazolone (B7731731) ring system.

Alternatively, the reaction of α-hydroxy ketones with reagents like phosgene (B1210022) or its equivalents can lead to the formation of oxazol-2(3H)-ones. 2-Hydroxy-1-(4-fluorophenyl)ethan-1-one, the hydrolysis product of this compound, could serve as a key intermediate in such a synthesis.

Development of Sulfonamide and Pyrrolidinedione Analogs

The synthesis of sulfonamide and pyrrolidinedione analogs represents a further extension of the chemical utility of this compound precursors.

Sulfonamides can be synthesized through various methods, including the reaction of sulfonyl chlorides with amines. organic-chemistry.org A modular synthesis of β-ketosulfonamides has been developed via SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry and a photomediated 1,3-rearrangement. nih.gov This approach involves the reaction of an enolate with sulfuryl fluoride, followed by reaction with an amine to form an alkenyl sulfamate, which then rearranges to the β-ketosulfonamide. nih.gov This methodology could be applied to 1-(4-fluorophenyl)ethan-1-one to generate sulfonamide analogs.

Photochemical Transformations and Application as Photosensitive Protecting Groups in Organic Synthesis

Phenacyl esters, such as this compound, are known to function as photoremovable protecting groups for carboxylic acids. tandfonline.comacs.orgresearchgate.net This property stems from their ability to undergo C-O bond cleavage upon photolysis, releasing the carboxylic acid and generating acetophenone (B1666503) as a byproduct. acs.org

The photolysis can be initiated by direct irradiation or through photosensitization with an electron-donating photosensitizer. acs.org The latter approach allows for the use of longer wavelength light, which can be advantageous in biological systems. researchgate.net The mechanism of the photosensitized release involves a photoinduced electron transfer from the excited sensitizer (B1316253) to the phenacyl ester, leading to the formation of a radical anion of the ester, which then fragments. acs.org

The efficiency of the photorelease can be influenced by various factors, including the substituents on the aromatic ring of the phenacyl group and the reaction conditions. nih.govnih.gov For instance, the presence of a p-hydroxy group can lead to a "photo-Favorskii" rearrangement. nih.gov The 2-hydroxyphenacyl moiety has also been proposed as a photoremovable protecting group. rsc.orgnih.govresearchgate.net

Strategic Applications in Organic Synthesis and Chemical Biology

Utility as a Versatile Building Block in Complex Heterocyclic Synthesis

The inherent reactivity of 2-(4-Fluorophenyl)-2-oxoethyl acetate (B1210297) makes it an attractive precursor for the synthesis of a variety of heterocyclic compounds. The presence of a reactive carbonyl group and an alpha-carbon that can be readily functionalized allows for its participation in a range of cyclization and condensation reactions.

One notable application is in the synthesis of pyridazin-3(2H)-one derivatives. For instance, the compound 2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one has been synthesized and characterized. researchgate.netmdpi.com This synthesis highlights the role of the 2-(4-Fluorophenyl)-2-oxoethyl moiety in forming the core structure of this class of heterocycles, which are of interest for their potential biological activities. researchgate.netmdpi.com

Another example of its utility is in the formation of chromen-4-one frameworks. The synthesis of 2-(2-(2-fluorophenyl)-2-oxoethyl)-4H-chromen-4-one demonstrates the incorporation of the fluorinated phenacyl group into a different, yet equally important, heterocyclic system. researchgate.net Chromen-4-ones are a privileged scaffold in medicinal chemistry, and the ability to introduce a fluorophenyl group via this building block opens avenues for creating novel derivatives with potentially enhanced pharmacological properties. researchgate.net

The versatility of 2-(4-Fluorophenyl)-2-oxoethyl acetate and its derivatives as building blocks is further illustrated by their use in the synthesis of other heterocyclic systems, such as thiazolidinones and pyrimidinones, which are known to possess a wide range of biological activities. nih.govresearchgate.net

The following table summarizes key heterocyclic syntheses involving this compound and its close derivatives:

| Heterocyclic System | Specific Compound Synthesized | Key Reaction Type | Reference |

| Pyridazin-3(2H)-one | 2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one | Condensation/Cyclization | researchgate.netmdpi.com |

| Chromen-4-one | 2-(2-(2-fluorophenyl)-2-oxoethyl)-4H-chromen-4-one | Condensation/Cyclization | researchgate.net |

Role in Multi-component Reaction (MCR) Architectures

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The structural attributes of this compound make it a promising candidate for use in MCRs. Its electrophilic carbonyl group and the potential for enolate formation at the alpha-carbon position enable it to participate in various MCRs to generate molecular diversity.

While specific examples detailing the use of this compound in MCRs are not extensively documented in the reviewed literature, its potential can be inferred from the reactivity of similar ketones and alpha-halo ketones, which are common components in MCRs for the synthesis of heterocycles like pyrroles, dihydropyridines, and quinolines. nih.govrsc.org The presence of the 4-fluorophenyl group can also influence the reactivity and selectivity of these reactions, potentially leading to novel products with interesting biological profiles.

The general utility of MCRs in synthesizing biologically active molecules is well-established, with applications in the development of antimicrobial, antitubercular, and other therapeutic agents. nih.gov The incorporation of the this compound scaffold into MCR-based synthetic strategies could provide a rapid and efficient route to libraries of novel compounds for drug discovery.

Implementation in the Total Synthesis of Natural Products and Bioactive Molecules

The total synthesis of natural products and bioactive molecules is a cornerstone of organic chemistry, driving the development of new synthetic methodologies and providing access to complex and medicinally important compounds. Although the direct application of this compound in a completed total synthesis of a natural product is not prominently reported in the surveyed literature, its potential as a key fragment in such endeavors is significant.

Many natural products and bioactive molecules contain substituted aromatic and heterocyclic cores. The 2-(4-Fluorophenyl)-2-oxoethyl unit can serve as a precursor to such functionalities. For instance, the synthesis of prasugrel, an antiplatelet agent, involves a related intermediate, 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate, highlighting the importance of fluorophenyl-oxoethyl moieties in the synthesis of complex pharmaceuticals. google.com

The principles of retrosynthetic analysis suggest that the this compound skeleton could be a valuable synthon for a variety of target molecules. Its functional handles allow for disconnection strategies that could simplify the synthesis of complex targets.

Explorations in Materials Science and Functional Molecule Design

The unique electronic properties conferred by the fluorine atom make fluorinated organic compounds attractive for applications in materials science. The 4-fluorophenyl group in this compound can impart desirable characteristics such as enhanced thermal stability, altered electronic properties, and modified intermolecular interactions.

There is growing interest in the use of fluorinated building blocks for the design of functional molecules, including polymers, liquid crystals, and organic electronics. While specific studies focusing on the polymerization or material application of this compound are not widely available, related compounds have been noted for their utility in preparing polymer materials with special properties. fluoro-benzene.com The reactivity of the keto and acetate groups provides handles for incorporation into polymer backbones or as side-chain functionalities, potentially leading to materials with tailored optical, electronic, or physical properties.

The design of novel dyes, sensors, and other functional molecules could also benefit from the incorporation of the this compound moiety. The fluorophenyl group can influence the photophysical properties of a molecule, making it a useful component in the design of fluorescent probes or materials for optical applications.

Analytical Method Development and Validation for 2 4 Fluorophenyl 2 Oxoethyl Acetate and Its Derivatives

Development of High-Performance Chromatographic Techniques (HPLC, GC) for Purity Assessment and Quantification

High-performance chromatographic techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable tools for the purity assessment and quantification of 2-(4-Fluorophenyl)-2-oxoethyl acetate (B1210297). These methods offer high resolution and sensitivity, allowing for the separation and detection of the main compound from its potential impurities.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating reversed-phase HPLC (RP-HPLC) method is often the preferred approach for the analysis of moderately polar and non-volatile compounds like 2-(4-Fluorophenyl)-2-oxoethyl acetate. chromatographyonline.com The development of such a method involves the systematic optimization of various chromatographic parameters to achieve adequate separation. chromatographyonline.com

A plausible HPLC method for the analysis of this compound could be developed using a C18 stationary phase, which is effective for separating aromatic compounds. nih.gov A gradient elution with a mobile phase consisting of an aqueous component (like a phosphate (B84403) buffer or water with a small percentage of acid to control peak shape) and an organic modifier (such as acetonitrile (B52724) or methanol) would likely provide the necessary resolution to separate the target analyte from its precursors (e.g., 2-bromo-4'-fluoroacetophenone) and potential hydrolysis products (e.g., 4-fluoroacetophenone). Detection is typically carried out using a UV detector at a wavelength where the analyte exhibits maximum absorbance, which for acetophenone (B1666503) derivatives is often around 245-250 nm. studyraid.com

Table 1: Illustrative HPLC Method Parameters for this compound

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 40% B; 5-15 min: 40-80% B; 15-20 min: 80% B; 20-22 min: 80-40% B; 22-25 min: 40% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 248 nm |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile/Water (50:50, v/v) |

Gas Chromatography (GC)

For the analysis of volatile impurities or for an alternative quantification method, Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a valuable technique. scirp.orgttb.gov Given the molecular weight and structure of this compound, it is amenable to GC analysis, likely with a suitable temperature program to ensure proper elution without on-column degradation.

The choice of a capillary column with a mid-polarity stationary phase, such as one containing a percentage of phenyl-methylpolysiloxane, would be appropriate for separating aromatic ketones and esters. embrapa.br The inlet and detector temperatures must be optimized to ensure efficient vaporization and detection without causing thermal decomposition.

Table 2: Illustrative GC Method Parameters for this compound

| Parameter | Condition |

| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | Initial: 150 °C for 2 min; Ramp: 15 °C/min to 280 °C; Hold: 5 min |

| Inlet Temperature | 270 °C (Split mode, 50:1) |

| Detector | FID at 300 °C |

| Injection Volume | 1 µL |

| Diluent | Acetone or Dichloromethane (B109758) |

Spectrophotometric Methods for Quantitative Analysis and Reaction Monitoring

UV-Visible spectrophotometry offers a simple, rapid, and cost-effective method for the quantitative analysis of this compound, especially for in-process control and reaction monitoring. spectroscopyonline.com The presence of the aromatic ring and the carbonyl group results in strong UV absorbance. studyraid.com

For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). According to Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte.

In the context of reaction monitoring, UV-Vis spectroscopy can be employed to follow the progress of the synthesis of this compound. aip.org For instance, in the esterification of 2-bromo-4'-fluoroacetophenone (B32570) with a carboxylate salt, the change in the electronic environment of the chromophore can lead to a shift in the λmax or a change in absorbance, which can be correlated with the consumption of the starting material and the formation of the product. This real-time monitoring allows for the determination of reaction kinetics and the identification of the reaction endpoint. oarjpublication.comresearchgate.net Derivative spectrophotometry can also be a useful technique to resolve the spectra of the analyte from interfering substances. nih.govnih.gov

Method Validation Protocols Adhering to Regulatory Guidelines (Specificity, Linearity, Accuracy, Precision, Robustness)

The validation of analytical methods is a critical step to ensure their reliability and suitability for their intended purpose. The validation process should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary parameters to be evaluated. loesungsfabrik.degmp-compliance.orgich.org

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. For an HPLC method, this is demonstrated by the separation of the main peak from all other peaks.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of dilutions of a standard solution and performing a linear regression analysis of the peak area versus concentration.

Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is often assessed by the recovery of a known amount of analyte spiked into a sample matrix.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory).

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.

Table 3: Representative Linearity Data for HPLC Analysis

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 5 | 150234 |

| 10 | 301567 |

| 25 | 752345 |

| 50 | 1504567 |

| 100 | 3010123 |

| Correlation Coefficient (r²) | 0.9998 |

Table 4: Representative Accuracy Data (Recovery Study)

| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |

| 80% | 40 | 39.8 | 99.5 |

| 100% | 50 | 50.3 | 100.6 |

| 120% | 60 | 59.5 | 99.2 |

| Mean Recovery (%) | 99.77 |

Table 5: Representative Precision Data (Repeatability)

| Injection No. | Peak Area |

| 1 | 1504567 |

| 2 | 1503987 |

| 3 | 1505123 |

| 4 | 1504890 |

| 5 | 1504234 |

| 6 | 1505345 |

| Mean | 1504691 |

| Standard Deviation | 543.2 |

| % RSD | 0.036 |

Application in Impurity Profiling and Process Control in Chemical Manufacturing

The validated analytical methods are crucial for impurity profiling and process control in the manufacturing of this compound. nih.govresearchgate.net Impurity profiling involves the identification and quantification of all potential impurities, which can originate from starting materials, intermediates, by-products of side reactions, or degradation of the final product. pharmatutor.orgmedwinpublishers.com

The developed HPLC method, particularly when coupled with a mass spectrometer (LC-MS), is a powerful tool for identifying unknown impurities. chimia.chsynthinkchemicals.com By analyzing the mass-to-charge ratio and fragmentation patterns of the impurity peaks, their structures can be elucidated. This information is vital for understanding the reaction pathways that lead to impurity formation and for implementing strategies to minimize their presence. ijprajournal.com

In the context of process control, these analytical methods are integrated into a Process Analytical Technology (PAT) framework. mt.com PAT aims to design, analyze, and control manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. mt.com For the synthesis of this compound, in-line or at-line monitoring using techniques like UV-Vis spectroscopy can provide real-time data on the reaction progress. researchgate.net This allows for precise control of reaction parameters such as temperature, time, and reagent addition, leading to improved yield, purity, and process consistency. mdpi.com Chromatographic methods are then used for the final quality control of the isolated product, ensuring it meets the predefined specifications. mt.com

Future Research Avenues and Emerging Directions for 2 4 Fluorophenyl 2 Oxoethyl Acetate

Exploration of Novel and Sustainable Synthetic Methodologies (e.g., Catalytic, Flow Chemistry Approaches)

The pursuit of green and efficient chemical processes is a cornerstone of modern synthetic chemistry. For 2-(4-Fluorophenyl)-2-oxoethyl acetate (B1210297), future research will likely focus on moving beyond traditional batch synthesis methods towards more sustainable and scalable approaches.

Catalytic Approaches: The development of novel catalytic systems for the synthesis of 2-(4-Fluorophenyl)-2-oxoethyl acetate presents a significant opportunity. Research could be directed towards:

Transition-Metal Catalysis: Investigating the use of abundant and non-toxic metals like iron, copper, or manganese to catalyze the formation of the key carbon-carbon and carbon-oxygen bonds in the molecule. This would be a departure from stoichiometric reagents, reducing waste and improving atom economy.

Biocatalysis: Employing enzymes or whole-cell systems to carry out the synthesis under mild conditions (ambient temperature and pressure, neutral pH). This could lead to highly selective transformations with minimal environmental impact.

Photocatalysis: Utilizing light energy to drive the synthesis, potentially enabling new reaction pathways that are not accessible through thermal methods.

Flow Chemistry: Continuous flow chemistry offers numerous advantages over batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and seamless scale-up. Research in this area could involve designing a continuous flow process for the synthesis of this compound, which could be particularly beneficial for large-scale industrial production. A multi-step continuous flow synthesis has been successfully developed for related complex molecules, demonstrating the feasibility of this approach. researchgate.net

| Synthetic Approach | Potential Advantages | Research Focus |

| Catalytic | Reduced waste, higher atom economy, milder reaction conditions. | Development of catalysts based on abundant metals, enzymes, or photocatalytic systems. |

| Flow Chemistry | Improved safety, scalability, and process control. | Design and optimization of a continuous manufacturing process. pharmtech.com |

Deeper Mechanistic Insights into its Role in Complex Organic Transformations

This compound is often used as a building block in the synthesis of larger, biologically active molecules. However, a detailed understanding of the reaction mechanisms in which it participates is often lacking. Future research should aim to elucidate these mechanisms through a combination of experimental and computational techniques.

Key areas for investigation include:

Reaction Kinetics: Studying the rates of reactions involving this compound to understand the factors that influence its reactivity.

Intermediate Identification: Using spectroscopic techniques (e.g., in-situ NMR, IR) to identify and characterize transient intermediates, providing a more complete picture of the reaction pathway.

Isotope Labeling Studies: Employing isotopically labeled starting materials to trace the fate of individual atoms throughout a reaction, offering unambiguous evidence for proposed mechanisms.

A deeper mechanistic understanding will enable chemists to optimize existing synthetic routes and design new transformations with greater precision and control.

Advanced Computational Modeling for Predictive Chemistry and Rational Design

Computational chemistry has become an indispensable tool in modern chemical research. In the context of this compound, advanced computational modeling can provide valuable insights that complement experimental studies.

Density Functional Theory (DFT): DFT calculations can be used to model the electronic structure of the molecule, predict its reactivity, and explore the transition states of reactions in which it is involved. Such studies have been performed on derivatives of this compound to understand their physicochemical properties and chemical reactivity. mdpi.com Applying these methods directly to the parent compound could predict its behavior in various chemical environments.

Molecular Docking: For applications in medicinal chemistry, molecular docking simulations can be used to predict how derivatives of this compound might interact with biological targets such as enzymes or receptors. This can guide the rational design of new drug candidates.

Predictive Modeling for Materials Science: Computational tools can also be used to predict the properties of materials derived from this compound, such as polymers or coordination complexes. This can accelerate the discovery of new functional materials with desired characteristics.

| Computational Method | Application | Potential Outcome |

| Density Functional Theory (DFT) | Electronic structure analysis, reactivity prediction. | Deeper understanding of chemical properties and reaction mechanisms. mdpi.com |

| Molecular Docking | Simulating interactions with biological targets. | Rational design of new therapeutic agents. |

| Predictive Materials Modeling | Forecasting properties of derived materials. | Accelerated discovery of novel functional materials. |

Design and Synthesis of New Functional Materials and Catalysts

The unique structural features of this compound, including the fluorophenyl group and the reactive keto-ester moiety, make it an attractive starting point for the design of new functional materials and catalysts.

Polymers and Coatings: The compound could be incorporated into polymer backbones to impart specific properties such as thermal stability, altered solubility, or specific surface interactions. ontosight.ai This could lead to the development of new specialty polymers and coatings for a range of applications.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The carbonyl groups in this compound could serve as coordination sites for metal ions, leading to the formation of coordination polymers or MOFs. These materials have potential applications in gas storage, separation, and catalysis.

Organocatalysis: Derivatives of this compound could be designed to act as organocatalysts, leveraging the specific electronic and steric properties of the molecule to catalyze organic reactions.

Investigation of Unique Chemical Transformations and Reactivity Patterns

Beyond its current use as a synthetic intermediate, there is potential to uncover novel chemical transformations and reactivity patterns for this compound. Future research could explore:

Reactions involving the α-carbon: The methylene (B1212753) group adjacent to the carbonyl and ester groups is activated and could participate in a variety of carbon-carbon bond-forming reactions.

Transformations of the keto-ester moiety: This functional group offers a handle for a wide range of chemical modifications, including reductions, oxidations, and condensations.

Photochemical reactions: The aromatic ring and the carbonyl group are chromophores that could participate in photochemical reactions upon irradiation with light, potentially leading to novel molecular architectures.

By systematically exploring the reactivity of this compound under a variety of conditions, it may be possible to unlock new synthetic pathways and access previously unknown chemical space.

Q & A

Q. What synthetic routes are commonly employed for 2-(4-fluorophenyl)-2-oxoethyl acetate, and what are the critical reaction conditions?

The synthesis typically involves esterification or nucleophilic substitution reactions. For example, fluorophenyl-containing precursors (e.g., 4-fluorophenylglyoxal derivatives) may undergo condensation with acetic acid derivatives under acidic or basic conditions. Key steps include temperature control (e.g., 90°C in 1,4-dioxane) and inert atmosphere to prevent side reactions . Purification often employs column chromatography or recrystallization to isolate the target compound.

Q. How can spectroscopic and crystallographic methods validate the structure of this compound?

- Spectroscopy : Use H/C NMR to confirm the ester group (e.g., acetate methyl at δ ~2.1 ppm) and fluorophenyl aromatic signals (δ ~7.2–7.8 ppm). IR spectroscopy identifies carbonyl stretches (C=O at ~1740 cm) .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves the molecular geometry. SHELX programs (e.g., SHELXL) refine the structure, confirming bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between the fluorophenyl and acetate groups .

Q. What purification techniques are recommended for isolating this compound?

- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane to separate impurities.

- Recrystallization : Polar solvents (e.g., ethanol/water mixtures) yield high-purity crystals.

- HPLC : For analytical-scale purification, reverse-phase C18 columns with acetonitrile/water mobile phases ensure >95% purity .

Advanced Research Questions

Q. How can reaction intermediates and by-products be characterized during the synthesis of this compound?

- LC-MS : Monitor reaction progress and identify intermediates (e.g., boronate esters in Suzuki couplings) .

- Tandem MS/MS : Fragment ions reveal structural motifs (e.g., fluorophenyl loss at m/z 121).

- Isolation of By-products : Use preparative TLC or centrifugal partitioning chromatography to isolate side products (e.g., dimerized esters) for NMR analysis .

Q. What experimental designs are optimal for assessing the bioactivity of this compound in enzyme inhibition studies?

- Dose-Response Assays : Test compound concentrations (0.1–100 μM) against target enzymes (e.g., cyclooxygenase) using fluorogenic substrates.

- Control Groups : Include vehicle (DMSO) and positive inhibitors (e.g., indomethacin for COX).

- Kinetic Analysis : Calculate values via Lineweaver-Burk plots to determine competitive/non-competitive inhibition .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to map electrostatic potential surfaces, identifying electrophilic sites (e.g., carbonyl carbon).

- Transition State Modeling : Simulate SN2 mechanisms for acetate group substitution using Gaussian or ORCA software .

Q. How should researchers resolve contradictions in reported biological activity data for fluorophenyl-containing analogs?

- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies.

- Structural Validation : Confirm compound identity via SCXRD or HRMS to rule out isomer contamination.

- Pharmacophore Mapping : Overlay active/inactive analogs to identify critical substituents (e.g., fluorine position) .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

- Solvent Screening : Test mixed solvents (e.g., dichloromethane/pentane) for slow evaporation.

- Temperature Gradients : Use cryocrystallization at 100 K to stabilize weak intermolecular interactions (e.g., C–H···O bonds).

- Twinned Crystal Correction : Apply SHELXL’s TWIN/BASF commands during refinement .

Methodological Notes

- Crystallographic Refinement : Always validate SHELXL outputs with R-factors (<5%) and check for residual electron density peaks .

- Synthetic Reproducibility : Document inert atmosphere details (e.g., argon vs. nitrogen) and catalyst batch variability .

- Biological Assays : Include cytotoxicity controls (e.g., MTT assay) to distinguish specific enzyme inhibition from general cell death .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.